molecular formula C13H10F2N2O4S2 B2664981 N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide CAS No. 380461-36-9

N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide

Cat. No. B2664981
CAS RN: 380461-36-9
M. Wt: 360.35
InChI Key: OHNVNZAPDVXIAT-UHFFFAOYSA-N
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Description

N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide, also known as Difluoromethylthio-DNB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool for investigating the role of this enzyme in various biological processes.

Mechanism of Action

N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamideylthio-DNB works by binding to the active site of the enzyme it inhibits, preventing it from carrying out its normal function. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific biological process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamideylthio-DNB can vary depending on the specific biological process being studied. However, some of the potential effects include reduced inflammation, decreased cell proliferation, and inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamideylthio-DNB in lab experiments is its potency as an enzyme inhibitor. This allows researchers to use lower concentrations of the compound, reducing the risk of unwanted side effects. However, one limitation of this compound is its specificity for the enzyme it inhibits. This can make it difficult to use in studies that involve multiple enzymes or biological processes.

Future Directions

There are numerous potential future directions for research involving N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamideylthio-DNB. Some of these include investigating its potential as a cancer treatment, exploring its effects on inflammation and immune function, and studying its interactions with other enzymes and compounds. Additionally, researchers may continue to refine the synthesis and purification methods for this compound to improve its effectiveness and reduce any potential side effects.

Synthesis Methods

The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamideylthio-DNB involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminophenyl difluoromethyl sulfide. This reaction produces the intermediate compound N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide, which is then purified using various techniques.

Scientific Research Applications

N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamideylthio-DNB has been used in numerous scientific studies to investigate the role of the enzyme it inhibits. This enzyme is involved in various biological processes, including inflammation, cell proliferation, and cancer progression. By inhibiting this enzyme, researchers can better understand its role in these processes and potentially develop new treatments for diseases such as cancer.

properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O4S2/c14-13(15)22-11-5-1-9(2-6-11)16-23(20,21)12-7-3-10(4-8-12)17(18)19/h1-8,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNVNZAPDVXIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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